N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide
Description
N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide is a complex organic compound featuring a thiadiazole ring, a pyridazine ring, and a thiophene ring
Properties
IUPAC Name |
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O2S2/c21-12(16-15-18-17-14(24-15)9-3-4-9)8-20-13(22)6-5-10(19-20)11-2-1-7-23-11/h1-2,5-7,9H,3-4,8H2,(H,16,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCUJFRNZUGZAMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(S2)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide typically involves multiple steps, starting with the formation of the thiadiazole and pyridazine rings. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives .
Scientific Research Applications
Medicinal Chemistry
N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide has been investigated for its potential antimicrobial , antifungal , and anticancer properties. Its unique structure allows it to interact with specific biological targets, which can modulate enzyme activity or inhibit cell proliferation.
Case Studies
- Anticancer Activity : Research has shown that compounds with similar structural motifs exhibit significant cytotoxicity against various cancer cell lines. For example, studies indicate that thiadiazole derivatives can inhibit the growth of breast cancer cells by inducing apoptosis.
Agricultural Chemistry
The compound's ability to act as a biocide makes it a candidate for use in agricultural applications. Its efficacy against plant pathogens can be explored to develop new pesticides that are less harmful to the environment compared to traditional chemicals.
Material Science
Due to its unique chemical properties, this compound could be used as a building block in the synthesis of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, such as enzyme activity, signal transduction, and gene expression. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiadiazole and pyridazine derivatives, such as:
- 4-Iodobenzoic acid
- Aztreonam
- Tramadol
Uniqueness
N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide is a complex organic compound notable for its diverse biological activities. This article explores the compound's biological properties, including its potential therapeutic applications, mechanisms of action, and relevant case studies.
The compound has the following chemical specifications:
- Molecular Formula : C17H18N4OS
- Molecular Weight : 326.42 g/mol
- CAS Number : 1219566-97-8
Biological Activities
The biological activities of this compound can be categorized based on its structural components, primarily the thiadiazole and pyridazine moieties.
1. Anticonvulsant Activity
Research indicates that compounds containing the 1,3,4-thiadiazole scaffold exhibit significant anticonvulsant properties. For instance, derivatives of thiadiazole have been synthesized and tested for their efficacy in models such as the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests. One study reported that certain thiadiazole derivatives demonstrated a protective effect against induced seizures at doses as low as 30 mg/kg .
2. Antimicrobial Activity
Thiadiazole derivatives have shown promising antibacterial effects against various pathogens. A study highlighted that compounds with thiadiazole rings exhibited activity against both Gram-positive and Gram-negative bacteria, with some derivatives demonstrating significant inhibition of biofilm formation by Staphylococcus aureus and Escherichia coli .
3. Anticancer Potential
The compound's structure suggests potential anticancer activity due to the presence of multiple functional groups that can interact with cellular targets. Thiadiazoles have been noted for their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .
The biological activity of this compound may involve several mechanisms:
- Ion Channel Modulation : Some thiadiazole derivatives act as modulators of voltage-gated sodium channels, which are critical in neuronal excitability and seizure activity .
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial metabolism or cancer cell proliferation, contributing to its antimicrobial and anticancer effects .
Case Studies
Several studies have focused on the synthesis and evaluation of related thiadiazole compounds:
- Anticonvulsant Evaluation : A series of 1,3,4-thiadiazole derivatives were synthesized and tested for anticonvulsant activity using the MES model. Compounds demonstrated varying degrees of efficacy, with some achieving over 50% protection against seizures at low doses .
- Antimicrobial Testing : Compounds derived from thiadiazoles were screened against clinical isolates of resistant bacteria. Results indicated significant antibacterial activity, particularly in compounds with electron-withdrawing groups that enhanced their interaction with bacterial cell membranes .
Q & A
Q. What synthetic routes are commonly employed for synthesizing this compound, and how are reaction conditions optimized?
The compound’s synthesis likely involves cyclocondensation of thiadiazole precursors with functionalized pyridazinone intermediates. Key steps include:
- Base selection : Reactions with thiadiazole derivatives are sensitive to base strength. For example, weaker bases (e.g., K₂CO₃) may stabilize intermediates by coordinating with heteroatoms, while stronger bases (e.g., NaH) could promote dehydrohalogenation .
- Cycloaddition : 1,3,4-Thiadiazole rings can form via [3+2] cycloaddition of thiocarbazides with nitriles or via Appel salt reactions with amines. Temperature (60–100°C) and solvent polarity (DMF or acetonitrile) influence yields .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) isolates the product .
Q. Which analytical techniques are critical for confirming the molecular structure of this compound?
- X-ray crystallography : Resolves bond lengths, angles, and stereochemistry of the thiadiazole and pyridazinone moieties. For example, C–S bond lengths in thiadiazoles typically range from 1.65–1.72 Å, confirming aromaticity .
- NMR spectroscopy : Distinct signals for cyclopropyl protons (δ 0.5–1.5 ppm), thiophene aromatic protons (δ 7.2–7.8 ppm), and acetamide carbonyl (δ 165–170 ppm) validate connectivity .
- High-resolution mass spectrometry (HRMS) : Precise mass-to-charge ratios confirm molecular formula (e.g., C₁₆H₁₄N₆O₂S₂) .
Advanced Research Questions
Q. How can mechanistic studies resolve contradictions in reaction outcomes for analogous thiadiazole derivatives?
Discrepancies in yields or byproduct formation often arise from competing pathways:
- Intermediate stability : Coordination between pyridyl nitrogen and thiadiazole sulfur (as seen in dithiazole analogs) stabilizes intermediates, reducing side reactions. Kinetic studies (e.g., time-resolved NMR) can identify dominant pathways .
- Acid-base equilibria : Protonation at the thiadiazole nitrogen alters reactivity. pH-dependent UV-Vis spectroscopy or DFT calculations (e.g., Gaussian09) can model protonation states and their impact on reaction rates .
Q. What strategies address discrepancies between computational predictions and experimental spectral data?
- Conformational analysis : Molecular dynamics simulations (e.g., AMBER) reveal low-energy conformers that may dominate in solution, explaining deviations in NMR coupling constants .
- Solvent effects : Polarizable continuum models (PCMs) in DFT calculations (e.g., B3LYP/6-31G**) account for solvent-induced shifts in IR or UV spectra .
Q. What pharmacological targets are plausible for this compound based on structural analogs?
- Kinase inhibition : The thiophene-pyridazinone moiety resembles ATP-competitive kinase inhibitors (e.g., imatinib). Docking studies (AutoDock Vina) with PDGFR or Bcr-Abl kinases can predict binding affinity .
- Antimicrobial activity : Thiadiazole derivatives exhibit activity against Gram-positive bacteria (MIC: 2–8 µg/mL). Disk diffusion assays (Mueller-Hinton agar) and time-kill curves validate efficacy .
Q. How can computational modeling guide the design of derivatives with improved reactivity or solubility?
- QSPR models : Correlate logP values with substituent electronic parameters (Hammett σ) to predict solubility. For example, introducing –SO₂NH₂ groups lowers logP by 1–2 units .
- Transition state analysis : Identify rate-limiting steps (e.g., cyclocondensation barriers) using IRC calculations in Gaussian. Modifying electron-withdrawing groups (e.g., –CF₃) can accelerate reactions .
Methodological Tables
Table 1 : Key Synthetic Parameters for Thiadiazole-Pyridazinone Derivatives
| Step | Conditions | Yield Range | Key Evidence |
|---|---|---|---|
| Cyclocondensation | K₂CO₃, DMF, 80°C, 12 h | 45–75% | |
| Cycloaddition | Appel salt, CH₃CN, reflux, 6 h | 60–82% | |
| Purification | EtOAc/hexane (3:7), silica gel | >95% purity |
Table 2 : Spectral Benchmarks for Structural Validation
| Technique | Diagnostic Feature | Expected Value |
|---|---|---|
| ¹H NMR (400 MHz, DMSO) | Cyclopropyl CH₂ | δ 0.8–1.2 (m, 4H) |
| ¹³C NMR | Thiadiazole C=N | δ 158–162 ppm |
| X-ray | C–S bond length | 1.68 ± 0.02 Å |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
